Methyl 4-amino-7-bromoisochromane-4-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13BrClNO3 and a molecular weight of 322.58 g/mol . This compound is known for its unique structure, which includes a bromine atom and an amino group attached to an isochromane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride typically involves the bromination of isochromane derivatives followed by amination and esterification reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, debrominated compounds, and substituted isochromane derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminoisochromane-4-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological properties.
Methyl 7-bromoisochromane-4-carboxylate: Lacks the amino group, affecting its chemical behavior and applications.
4-Amino-7-bromoisochromane-4-carboxylic acid: The carboxylate group is not esterified, leading to different solubility and reactivity.
Uniqueness
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride is unique due to the presence of both the bromine atom and the amino group on the isochromane ring system. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13BrClNO3 |
---|---|
Molekulargewicht |
322.58 g/mol |
IUPAC-Name |
methyl 4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO3.ClH/c1-15-10(14)11(13)6-16-5-7-4-8(12)2-3-9(7)11;/h2-4H,5-6,13H2,1H3;1H |
InChI-Schlüssel |
CDCPEQWYAIRSCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(COCC2=C1C=CC(=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.